![molecular formula C14H18N4O3 B2937104 ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate CAS No. 1092289-68-3](/img/structure/B2937104.png)
ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . This compound is characterized by a 1,2,4-triazole ring, which is a ring structure consisting of three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves the use of catalysts such as LiAlH4 and NaBH4, tin, or iron . Sodium borohydride (NaBH4) is a powerful reducing agent that has been used for the reduction of different functional groups . It’s worth noting that the exact synthesis process for this specific compound isn’t available in the retrieved sources.Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by single crystal X-ray diffraction . The geometric parameters from both theoretical and experimental techniques are quite compatible . X-ray diffraction (XRD) analysis shows that the structure has crystallized in the orthorhombic space group Pna 2 1 . The molecules in the asymmetric unit are linked by intermolecular N–H···O hydrogen bonds, forming a three-dimensional network .Scientific Research Applications
Anticancer Applications
1,2,4-Triazole derivatives have been studied for their selectivity against cancer cell lines. The structural similarity of ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate to these compounds suggests potential use in anticancer research, particularly in the synthesis of compounds with proper selectivity for different types of cancer cells .
Antimicrobial Activities
The triazole ring is a common feature in many antimicrobial agents. Given the antimicrobial activities of 1,2,3-triazole derivatives , it’s plausible that our compound could be explored for its efficacy against drug-resistant infections, contributing to the development of new antimicrobial drugs.
Pharmacological Evaluation
Compounds with a triazole moiety are often synthesized and evaluated for various pharmacological effects. Ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate may be used in pharmacological studies to assess its therapeutic potential and pharmacokinetic properties .
Synthesis of Novel Compounds
The compound could serve as a precursor or intermediate in the synthesis of novel compounds with potential biological activities. Its structure allows for various chemical modifications that can lead to the discovery of new therapeutic agents .
Molecular Docking Studies
Molecular docking is a method used to predict the interaction between a molecule and a target protein. Similar indole derivatives have been used in docking studies as anti-HIV agents . Our compound could be used in similar studies to explore its binding affinity and inhibitory activity against various biological targets.
Mechanism of Action
Target of Action
Similar compounds with a triazole nucleus have been found to interact with multiple receptors .
Mode of Action
It’s known that triazole derivatives can interact with their targets and cause changes at the molecular level . For instance, some triazole derivatives have shown antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
It’s known that triazole derivatives can affect various biological pathways depending on their specific structure and target .
Pharmacokinetics
The lipophilicity of a compound can influence its pharmacokinetic properties .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
properties
IUPAC Name |
ethyl 2-[5-[(4-methoxyanilino)methyl]-1H-1,2,4-triazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-3-21-14(19)8-12-16-13(18-17-12)9-15-10-4-6-11(20-2)7-5-10/h4-7,15H,3,8-9H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPFTBGWZUDZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=N1)CNC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

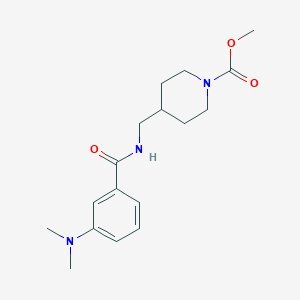
![1-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol](/img/structure/B2937022.png)


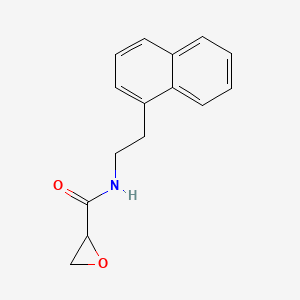
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2937029.png)
![7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B2937030.png)
![Thieno[2,3-b]pyridine-3,7(4H)-dicarboxylic acid, 2-amino-5,6-dihydro-, 7-(1,1-dimethylethyl) 3-ethyl ester](/img/structure/B2937031.png)
![N-(3-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2937032.png)
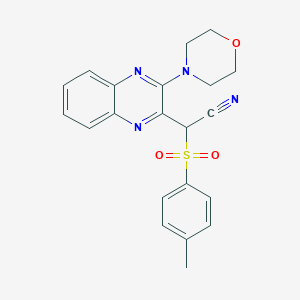

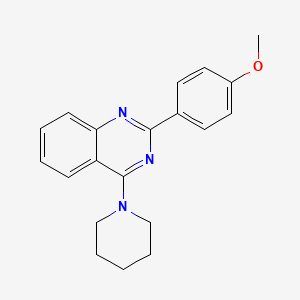
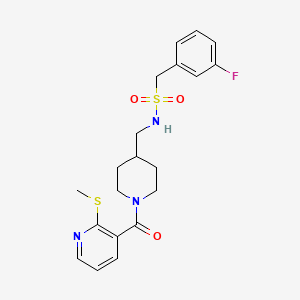
![4-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2937039.png)